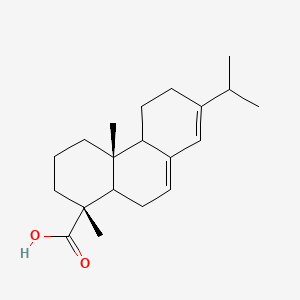
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the abietane family of diterpenes and is known for its resinous properties and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of abietic acid, which is another diterpenoid acid found in rosin. The hydrogenation process typically uses a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of rosin from coniferous trees, followed by purification processes to isolate neoabietic acid. The extraction process includes solvent extraction and distillation techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as neoabietic acid anhydride.
Reduction: Reduction reactions can convert it into abietyl alcohol.
Substitution: It can undergo substitution reactions with different reagents to form ureido derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and amines for substitution reactions. The conditions for these reactions vary, with temperatures ranging from room temperature to elevated temperatures depending on the desired product .
Major Products Formed
Major products formed from these reactions include neoabietic acid anhydride, abietyl alcohol, and various ureido derivatives .
Scientific Research Applications
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chemical derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: It has been investigated for its potential use in treating cardiovascular diseases and as an antiemetic agent.
Industry: It is used in the production of adhesives, varnishes, and other resin-based products
Mechanism of Action
The mechanism of action of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to interact with 5HT3 and muscarinic receptors, which are involved in its antiemetic effects . Additionally, it can modulate the activity of protein tyrosine phosphatase 1B, which is relevant to insulin signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Abietic Acid: Another diterpenoid acid found in rosin, with similar chemical properties but different biological activities.
Dehydroabietic Acid: A derivative of abietic acid with distinct chemical and biological properties.
Levopimaric Acid: Another resin acid with similar structural features but different applications.
Uniqueness
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields, from chemistry to medicine, highlight its versatility and importance .
Biological Activity
(1R,4aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid (CAS No. 666-84-2) is a complex organic compound belonging to the class of phenanthrenes. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound based on available literature and research findings.
- Molecular Formula: C20H30O2
- Molecular Weight: 302.45 g/mol
- IUPAC Name: this compound
- InChIKey: GQRUHVMVWNKUFW-WTGUMLROSA-N
Biological Activity Overview
The biological activities of (1R,4aR)-7-isopropyl-1,4a-dimethyl-1-carboxylic acid have been studied in various contexts. Key areas of focus include:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance:
- A study on related phenanthrene derivatives demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
The anti-inflammatory potential of phenanthrene derivatives has been documented:
- Compounds similar to (1R,4aR)-7-isopropyl have shown effectiveness in reducing inflammation markers in vitro and in vivo models .
3. Antioxidant Properties
Antioxidant activity is another notable characteristic:
- Studies suggest that phenanthrene-based compounds can scavenge free radicals and inhibit oxidative stress-related damage in cells .
Case Studies
Several studies highlight the biological efficacy of compounds related to (1R,4aR)-7-isopropyl:
The mechanisms by which (1R,4aR)-7-isopropyl exerts its biological effects may include:
- Modulation of Signaling Pathways: Interaction with key signaling pathways involved in cell proliferation and apoptosis.
- Free Radical Scavenging: Directly neutralizing free radicals and reducing oxidative stress.
- Inflammatory Mediator Inhibition: Suppressing the production of pro-inflammatory cytokines.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16?,17?,19-,20-/m1/s1 |
InChI Key |
RSWGJHLUYNHPMX-OTGCGEFBSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CCC3[C@@](C2CC1)(CCC[C@@]3(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















